

sourcing and purchasing (S)-IB-96212 for research

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Compound of Interest

Compound Name: (S)-IB-96212

Cat. No.: B15563811

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Application Notes and Protocols for (S)-IB-96212

For researchers, scientists, and drug development professionals interested in the novel cytotoxic macrolide, **(S)-IB-96212**, these application notes provide a comprehensive overview of its sourcing, purchasing, and preliminary experimental protocols. As a natural product with limited commercial availability, this guide offers strategies for acquiring the compound and protocols for its initial characterization.

Sourcing and Purchasing (S)-IB-96212

(S)-IB-96212 is a novel spiroketal-containing macrolide originally isolated from the fermentation broth of a marine actinomycete, *Micromonospora* sp.[1]. As a relatively new and complex natural product, it is not readily available from major chemical suppliers. Researchers have the following options for sourcing this compound:

- Custom Synthesis: The most viable option for obtaining a pure sample of **(S)-IB-96212** is through custom synthesis by a specialized chemical synthesis company. Several companies offer custom synthesis of complex molecules for research purposes. When requesting a quote, it is crucial to provide the chemical structure and any available spectroscopic data.
- Collaboration with Original Researchers: Contacting the research groups that originally discovered and characterized **(S)-IB-96212** may provide access to a small sample for preliminary studies. Establishing a collaboration can be a mutually beneficial way to further investigate the compound's properties.

- Natural Product Isolation: For research groups with expertise in microbiology and natural product chemistry, isolation from the producing strain, *Micromonospora* sp. L-25-ES25-008, is a potential, though labor-intensive, option. The original isolation protocols would need to be followed closely[1].

Physicochemical Properties

A summary of the known physicochemical properties of **(S)-IB-96212** is presented in Table 1. This information is crucial for proper handling, storage, and preparation of stock solutions.

Property	Value	Reference
Molecular Formula	$C_{43}H_{70}O_{12}$	[2]
Molecular Weight	787.0 g/mol	[2]
Appearance	White powder	[2]
Solubility	Soluble in methanol, chloroform, and ethyl acetate. Insoluble in water and hexane.	[2]
Structure	26-membered macrolide ring with a spiroketal moiety and a deoxysugar (L-rhodinose)	[2][3]

Biological Activity

(S)-IB-96212 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The reported IC_{50} values from the initial discovery are summarized in Table 2.

Cell Line	Cancer Type	IC ₅₀ (ng/mL)	Reference
P-388	Murine Leukemia	< 0.1	[1]
A-549	Human Lung Carcinoma	1.5	[1]
HT-29	Human Colon Adenocarcinoma	2.5	[1]
MEL-28	Human Melanoma	3.0	[1]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of **(S)-IB-96212** against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- **(S)-IB-96212**
- Human cancer cell line of interest (e.g., A-549, HT-29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Multichannel pipette

- Plate reader (570 nm)

Protocol:

- Cell Seeding:

- Culture cells to ~80% confluence.
 - Trypsinize and resuspend cells in complete medium.
 - Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

- Compound Treatment:

- Prepare a stock solution of **(S)-IB-96212** in DMSO (e.g., 10 mM).
 - Prepare serial dilutions of **(S)-IB-96212** in complete medium to achieve the desired final concentrations.
 - Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
 - Incubate for 48-72 hours.

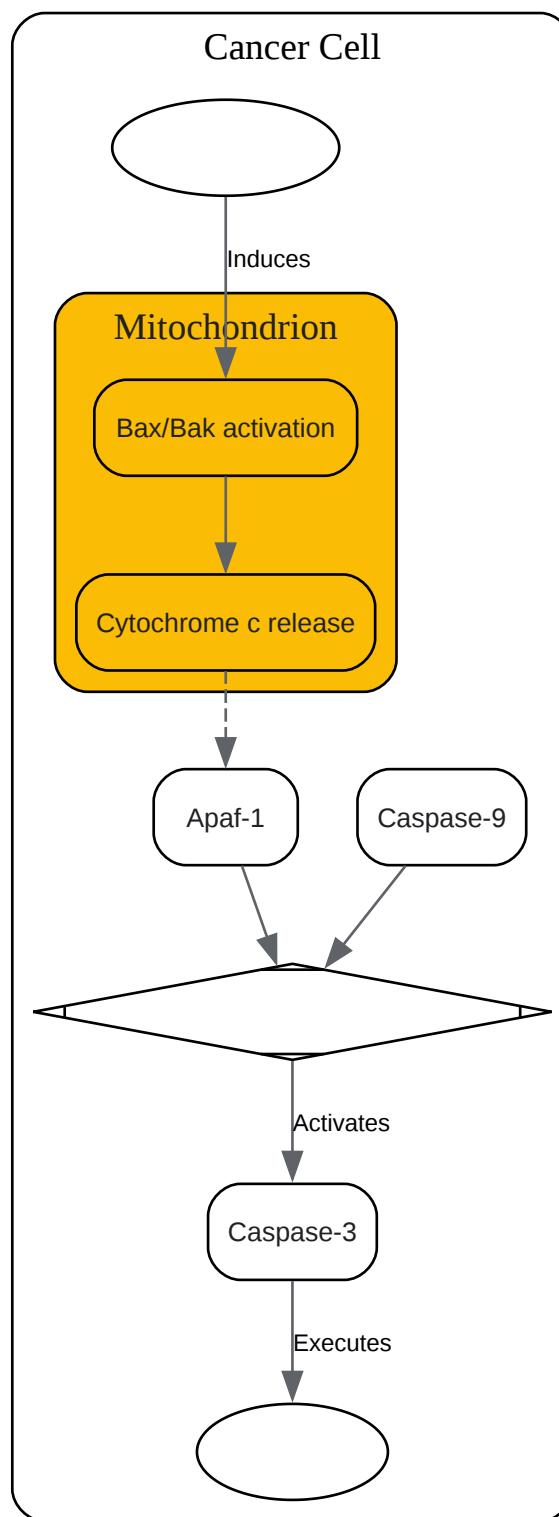
- MTT Assay:

- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
 - Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 5 minutes.
 - Measure the absorbance at 570 nm using a plate reader.

- Data Analysis:

- Subtract the absorbance of the no-cell control from all other values.

- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC_{50} value using non-linear regression analysis.



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